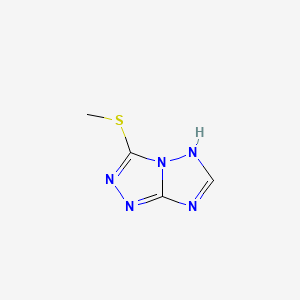

3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole

Description

Historical Context of Bicyclic Triazole Derivatives

The development of bicyclic triazole derivatives traces its origins to the mid-20th century, when researchers began exploring annulated heterocycles to enhance the pharmacological and physicochemical profiles of simple triazoles. Early synthetic routes relied on classical cyclization strategies, such as the Huisgen azide-alkyne cycloaddition and oxidative ring-closure reactions. For instance, Rezki and Aouad demonstrated the utility of ultrasound-assisted thiopropargylation in synthesizing 1,2,4-triazole precursors, achieving near-quantitative yields under optimized conditions. These methods laid the groundwork for later innovations in fused triazole systems.

A pivotal advancement emerged in the 2010s with the integration of "green chemistry" principles into triazole synthesis. Gonnet et al. pioneered mechanochemical approaches using planetary ball-mills and grinding auxiliaries like pyrogenic silica, enabling solvent-free, energy-efficient routes to annulated 1,2,4-triazoles. This method reduced reaction times from hours to minutes while maintaining high yields, as exemplified by the synthesis of hydrazone intermediates and their subsequent conversion to triazoles using iodobenzene diacetate or selenium dioxide. Such techniques marked a paradigm shift toward sustainable synthesis of bicyclic triazoles, including derivatives like this compound.

Properties

CAS No. |

13728-27-3 |

|---|---|

Molecular Formula |

C4H5N5S |

Molecular Weight |

155.18 g/mol |

IUPAC Name |

3-methylsulfanyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |

InChI |

InChI=1S/C4H5N5S/c1-10-4-8-7-3-5-2-6-9(3)4/h2H,1H3,(H,5,6,7) |

InChI Key |

CSPQAFCNTBGPAI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C2N1NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methylthiolating agents under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole:

General Information:

- Name: this compound .

- Molecular Formula: C4H5N5S .

- Molecular Weight: 155.18 g/mol .

- Synonyms: Includes 13728-27-3, EV5X0Y13AN, and NSC370399 .

Potential Applications and Research:

While the search results do not provide explicit case studies or comprehensive data tables specifically for this compound, they do highlight the broader applications of triazoles and related compounds, suggesting potential areas of interest .

- Triazoles in General: Triazoles, including both 1,2,3-triazoles and 1,2,4-triazoles, are nitrogen-containing heterocyclic compounds with significant pharmacological applications . They can accommodate a wide range of substituents, making them useful for creating diverse bioactive molecules .

- Therapeutic Applications: Triazoles and their derivatives possess various biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .

- Antiviral Research: Certain triazole derivatives have shown promise in antiviral research. For example, some 1,2,4-triazoles are potent against Middle East respiratory syndrome coronavirus (MERS-CoV) helicase . Additionally, combined 1,2,3-triazole and tetrazole moieties have been found to inhibit the main protease of SARS-CoV-2 .

- Anticancer Activity: Research indicates that some novel 1,2,4-triazoles have been screened for anticancer activity . Certain 3-aryl-5-mercapto-1,2,4-triazoles exhibited in vitro anticarcinogenic susceptibility against breast cancer cell lines .

- Other Activities: Triazoles have displayed antimicrobial and anti-inflammatory activities .

- Medicinal Chemistry: Triazoles are a significant platform in medicinal chemistry and chemical biology, playing key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress .

** safety concerns **

Mechanism of Action

The mechanism of action of 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit enzymes like PARP-1 and EGFR, leading to the disruption of DNA repair and cell signaling pathways, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of triazole derivatives are highly dependent on substituents and fused ring systems. Below is a comparative analysis:

Pharmacological Performance

- Antitumor Activity : The methylthio group in the target compound may improve metabolic stability compared to the thiol group in [1,2,4]triazole-3-thiol, though the latter shows direct cytotoxicity against HCT-116 cells .

- Enzyme Inhibition : The triazepine-fused derivative outperforms the target compound in α-glucosidase inhibition, likely due to enhanced binding affinity from the larger fused ring .

- Antimicrobial Activity : Thiadiazole-fused triazoles exhibit broader activity than the target compound, attributed to increased lipophilicity and dual heterocyclic systems .

Toxicity and Stability

1,2,4-Triazole derivatives generally exhibit low toxicity, but substituents like methylthio may reduce reactivity compared to free thiols, improving safety profiles . Computational studies on similar salts suggest that nitrogen-rich systems (like the target compound) exhibit high thermal stability, beneficial for drug formulation .

Biological Activity

3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anticancer, antifungal, and antimicrobial activities.

- Molecular Formula : CHNS

- Molecular Weight : 145.18 g/mol

- CAS Number : 13728-27-3

Anticancer Activity

Research has indicated that compounds containing the triazole moiety can exhibit significant anticancer properties. A study highlighted the effectiveness of various triazole derivatives against different cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), Bel-7402 (liver cancer)

- Findings : Certain derivatives showed potent cytotoxic effects with IC values in the low micromolar range. Specifically, compounds with a methylthio group demonstrated enhanced activity compared to their unsubstituted counterparts .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. The structure of this compound suggests it may serve as a promising antifungal agent:

- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.

- Activity Spectrum : Studies have shown that triazole derivatives can be effective against strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 µg/mL .

Antimicrobial Activity

In addition to antifungal properties, triazoles have been explored for their antibacterial and antiviral activities:

- Bacterial Strains Tested : Various pathogenic bacteria including Staphylococcus aureus and Escherichia coli.

- Results : Compounds derived from triazoles exhibited varying degrees of antibacterial activity, with some showing significant inhibition against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics:

| Structural Feature | Biological Activity | Notes |

|---|---|---|

| Methylthio Group | Enhanced anticancer and antifungal activity | Contributes to lipophilicity and cellular uptake |

| Triazole Ring | Essential for biological activity | Core structure found in many pharmacologically active compounds |

Case Studies

-

Study on Anticancer Efficacy :

- Objective : Evaluate the cytotoxic effects of triazole derivatives.

- Methodology : In vitro assays on MCF-7 and Bel-7402 cell lines.

- Outcome : Compounds with methylthio substitution showed higher cytotoxicity compared to controls.

-

Antifungal Activity Assessment :

- Objective : Determine the efficacy against Candida albicans.

- Methodology : MIC determination using broth dilution methods.

- Outcome : Several derivatives displayed potent antifungal activity with MIC values significantly lower than those of standard treatments.

Q & A

Basic: What are the standard synthetic routes for 3-(Methylthio)-7H-(1,2,4)triazolo(4,3-b)(1,2,4)triazole, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing hydrazide derivatives (e.g., 4-amino-1,2,4-triazole precursors) with methylthio-containing reagents in polar aprotic solvents like DMSO or ethanol. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with methylthioacetic acid in ethanol with glacial acetic acid as a catalyst for 4–18 hours yields ~65% product . Optimization strategies include:

- Solvent selection : DMSO enhances reaction rates but may require post-reaction purification via ice-water precipitation .

- Catalyst use : Glacial acetic acid (5 drops per 0.001 mol substrate) improves cyclization efficiency .

- Reaction time : Extended reflux (18 hours vs. 4 hours) increases yield but risks side reactions.

Table 1 : Yield optimization under varying conditions

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | None | 18 | 65 |

| Ethanol | AcOH | 4 | 58 |

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Structural confirmation requires a multi-technique approach:

- 1H/13C NMR : Identifies methylthio (-SCH₃) protons (δ 2.5–3.0 ppm) and triazole ring carbons (δ 150–160 ppm) .

- IR Spectroscopy : Detects N-H stretching (3200–3400 cm⁻¹) and C=S bonds (1050–1250 cm⁻¹) .

- Elemental Analysis : Validates purity (>98% C, H, N, S) .

- HPLC : Assesses purity (>95%) using C18 columns and methanol/water mobile phases .

Basic: How is the compound screened for basic pharmacological activity, and what models are used?

Initial screening focuses on antimicrobial and antifungal activity:

- Agar diffusion assays : Test against Staphylococcus aureus and Candida albicans .

- MIC determination : Broth microdilution (0.5–128 µg/mL) identifies minimum inhibitory concentrations .

- Enzyme inhibition : Assays against 14-α-demethylase (CYP51) via molecular docking (PDB: 3LD6) predict antifungal mechanisms .

Advanced: How can microwave-assisted synthesis improve efficiency and scalability?

Microwave synthesis reduces reaction times from hours to minutes. For example, 3-substituted triazoles are synthesized in 30 minutes at 100°C using 300W irradiation, achieving ~85% yield . Key parameters:

- Power : 300–500W prevents decomposition.

- Solvent : Ethanol or water minimizes side reactions.

- Scaling : Batch reactors (50–100 mL) maintain consistent heating.

Advanced: How do structural modifications (e.g., substituent variations) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Methylthio group : Enhances lipophilicity, improving membrane penetration .

- Triazole ring substitution : Electron-withdrawing groups (e.g., -Cl) increase antifungal activity but may raise toxicity .

- Heterocyclic fusion : Condensed systems (e.g., thiadiazolo-triazoles) show dual enzyme inhibition (e.g., CYP51 and α-amylase) .

Table 2 : Bioactivity of derivatives

| Substituent | Antifungal MIC (µg/mL) | Cytotoxicity (IC₅₀, µg/mL) |

|---|---|---|

| -SCH₃ | 8 | >100 |

| -Cl | 4 | 45 |

| -OCH₃ (pyrazole fused) | 2 | 30 |

Advanced: How can molecular docking resolve contradictions in reported biological activities?

Discrepancies in bioactivity (e.g., high in vitro but low in vivo efficacy) are addressed by:

- Target validation : Docking against multiple enzymes (e.g., CYP51, α-amylase) identifies off-target effects .

- Binding mode analysis : Compare poses (e.g., hydrogen bonding with Ser378 in CYP51 vs. hydrophobic interactions in α-amylase) .

- Free energy calculations : MM-GBSA predicts binding affinities to rationalize potency variations .

Advanced: What strategies mitigate toxicity while retaining efficacy?

- Prodrug design : Masking methylthio groups as sulfoxides reduces hepatotoxicity .

- Co-crystallization : Salt formation (e.g., sodium or potassium salts) improves aqueous solubility and lowers renal toxicity .

- SAR-guided optimization : Replacing -SCH₃ with -SO₂CH₃ maintains activity but reduces oxidative stress .

Advanced: How are salt forms synthesized, and how do they alter physicochemical properties?

Salts are prepared via acid-base reactions in ethanol:

- Sodium salts : React with NaOH (1:1 molar ratio) to enhance solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free acid) .

- Potassium salts : Improve thermal stability (decomposition >250°C vs. 180°C for free acid) .

Advanced: How can green chemistry principles be applied to synthesis?

- Solvent-free reactions : Mechanochemical grinding of precursors with K₂CO₃ yields 70–75% product .

- Biocatalysis : Lipase-mediated coupling reduces waste .

- Water as solvent : Ultrasound-assisted reactions at 60°C achieve 80% yield in 2 hours .

Advanced: How do researchers validate conflicting data in biological assays?

Contradictions (e.g., variable MICs across studies) are resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.